molecular formula C10H14BrN3 B1524809 1-(5-Bromopyridin-3-yl)-4-methylpiperazine CAS No. 1130759-48-6

1-(5-Bromopyridin-3-yl)-4-methylpiperazine

Cat. No. B1524809
M. Wt: 256.14 g/mol
InChI Key: OJCUHUIYERGNRZ-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “1-(5-Bromopyridin-3-yl)-4-methylpiperazine”. However, it appears to be a chemical compound that could be used in various chemical reactions and syntheses1.



Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. However, it’s worth noting that similar compounds can be synthesized through various methods, including Suzuki–Miyaura coupling2.



Molecular Structure Analysis

The molecular structure of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is not explicitly provided in the search results. However, related compounds such as “(5-bromopyridin-3-yl)methylamine” have been identified, which have a molecular formula of C7H9BrN23.



Chemical Reactions Analysis

The specific chemical reactions involving “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” are not detailed in the search results. However, related compounds have been used in Suzuki–Miyaura coupling reactions2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” are not provided in the search results. However, related compounds such as “1-(5-bromopyridin-3-yl)methanamine” are described as solid substances1.


Scientific Research Applications

Application 1: Potential Treatment for Type II Diabetes Mellitus

  • Summary of the Application : The compound “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is a key component in a series of novel pyrimidine-based thiourea compounds. These compounds are being studied for their potential as treatments for type II diabetes mellitus .
  • Methods of Application or Experimental Procedures : The enzyme inhibitory potential of these compounds was investigated against α-glucosidase, an enzyme that plays a crucial role in treating type II diabetes mellitus . The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .
  • Results or Outcomes : Compounds derived from “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” delivered better inhibition than the reference compound acarbose. For example, compound 4i had an IC50 of 22.46±0.65µM, which is significantly lower than the IC50 of acarbose (38.22±0.12µM) .

Application 2: Synthesis of Novel Pyridine-Based Derivatives

  • Summary of the Application : The compound “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .
  • Methods of Application or Experimental Procedures : The Suzuki cross-coupling reactions of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” with several arylboronic acids were carried out. This resulted in a series of novel pyridine derivatives .
  • Results or Outcomes : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods. The results suggested that these compounds could be potential candidates as chiral dopants for liquid crystals .

Application 3: Commercial Availability for Research

  • Summary of the Application : “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is commercially available and can be used as a building block in various chemical research applications .
  • Methods of Application or Experimental Procedures : As a commercially available compound, it can be purchased and used directly in various chemical syntheses .
  • Results or Outcomes : The outcomes depend on the specific research application. As a building block, it can contribute to the synthesis of a wide range of chemical compounds .

Application 4: Synthesis of Novel Pyridine-Based Derivatives

  • Summary of the Application : The compound “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .
  • Methods of Application or Experimental Procedures : The Suzuki cross-coupling reactions of “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” with several arylboronic acids were carried out. This resulted in a series of novel pyridine derivatives .
  • Results or Outcomes : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods. The results suggested that these compounds could be potential candidates as chiral dopants for liquid crystals .

Application 5: Commercial Availability for Research

  • Summary of the Application : “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is commercially available and can be used as a building block in various chemical research applications .
  • Methods of Application or Experimental Procedures : As a commercially available compound, it can be purchased and used directly in various chemical syntheses .
  • Results or Outcomes : The outcomes depend on the specific research application. As a building block, it can contribute to the synthesis of a wide range of chemical compounds .

Safety And Hazards

The safety data sheet for “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” was not found in the search results. However, related compounds such as “1-(5-bromopyridin-3-yl)methanamine” are classified as Acute Tox. 3 Oral, indicating they are harmful if swallowed14.


Future Directions

A specific future direction for “1-(5-Bromopyridin-3-yl)-4-methylpiperazine” is not mentioned in the search results. However, a related compound, “Novel substituted 3-phenyl 1- (4- (5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea”, has been studied for potential treatment of type II diabetes mellitus5.


Relevant Papers
The search results did not provide specific papers related to “1-(5-Bromopyridin-3-yl)-4-methylpiperazine”. However, papers related to similar compounds and their uses in Suzuki–Miyaura coupling reactions were found2.


properties

IUPAC Name

1-(5-bromopyridin-3-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCUHUIYERGNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704506
Record name 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-3-yl)-4-methylpiperazine

CAS RN

1130759-48-6
Record name 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trial # 3: 3,5-dibromopyridine (1000 mg, 4.22 mmol), 1-methylpiperazine (423 mg, 4.22 mmol), Pd2(dba)3 (387 mg, 0.42 mmol), XANTPHOS (366 mg, 0.63 mmol), SODIUM TERT-BUTOXIDE (609 mg, 6.33 mmol), PhCH3 (10 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with the peak at Rf0.52 showed a fragment mass of 256. Evaporated solvent. Residue purified by (CH3CN/H2O 0-30%+TFA buffer )to get the desired product 1-(5-bromopyridin-3-yl)-4-methylpiperazine (107 mg, 9.90 %). Trial # 1 3,5-dibromopyridine (1000 mg, 4.22 mmol), 1-methylpiperazine (423 mg, 4.22 mmol), Pd2(dba)3 (387 mg, 0.42 mmol), XANTPHOS (366 mg, 0.63 mmol), [Reactants], PhCH3 (5 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with no desired peak formed. Trial # 2: 3,5-dibromopyridine (400 mg, 1.69 mmol), 1-methylpiperazine (169 mg, 1.69 mmol), Pd2(dba)3 (155 mg, 0.17 mmol), XANTPHOS (117 mg, 0.20 mmol), SODIUM TERT-BUTOXIDE (243 mg, 2.53 mmol), PhCH3 (5 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with the peak at Rf0.46 showed a fragment mass of 256. Evaporated solvent. Residue purified by (CH3CN/H2O 0-30%+TFA buffer )to get the desired product 1-(5-bromopyridin-3-yl)-4-methylpiperazine (92 mg, 21.27 %).
Quantity
0.00253 mol
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reagent
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0.01 L
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0.00169 mol
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0.00169 mol
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Synthesis routes and methods II

Procedure details

1-(5-Bromo-pyridin-3-yl)-4-methyl-piperazine was prepared from 3,5-dibromo-pyridine (1.00 g, 4.22 mmol) and piperazine, 1-methyl-(0.936 mL, 8.44 mmol) which were combined and heated in a microwave vial to 180° C. for 2 hours. The reaction mixture was taken up in dichloromethane and purified by silica gel chromatography 0-10% methanol in dichloromethane to afford a clear oil (37%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.20 (s, 1H), 8.11 (s, 1H), 7.29 (m, 1H), 3.25 (bm, 4H), 2.58 (bm, 4H), 2.35 (s, 3H).
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1 g
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Synthesis routes and methods III

Procedure details

To a solution of 3,5-dibromopyridine (XXXVIII) (2.90 g, 12.24 mmol) in dry DMF (20 mL) was added 1-methylpiperazine (2.987 mL, 26.93 mmol) and K2CO3 (5.58 g, 40.39 mmol). The reaction was heated at 120° C. overnight. An additional portion of 1-methylpiperazine (6 mL) was added and heating was continued for another 24 h. The reaction was poured into ice water and filtered. The filtrate was extracted with 66% MeOH/CHCl3. The organic layer was dried over MgSO4, filtered and concentrated under vacuum to yield 1-(5-bromopyridin-3-yl)-4-methylpiperazine (XL) as a brown viscous oil (2.49 g, 9.76 mmol, 79.8% yield). ESIMS found for C10H14BrN3 m/z 256 (M+H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.987 mL
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reactant
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Quantity
5.58 g
Type
reactant
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Quantity
20 mL
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6 mL
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

To a suspension of 3,5-dibromopyridine (0.30 g, 4.6 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (57 mg, 0.098 mmol), tris(dibenzylideneacetone)dipalladium(0) (32 mg, 0.035 mmol) and cesium carbonate (830 mg, 2.5 mmol) in 1,4-dioxane (4.0 mL) in a sealed r×n vessel was added 1-methylpiperazine (0.170 mL, 1.5 mmol) under argon. The reaction mixture was heated for 30 min in a microwave reactor, at 150° C. The reaction mixture was diluted with EtOAc (50 mL), washed with brine and water, dried over Na2SO4, then filtered and concentrated. The crude reaction product was purified by column chromatography to give 1-(5-bromopyridin-3-yl)-4-methylpiperazine (0.13 g, 39%) as a brown oil. LCMS (FA): Rt=1.03 min, m/z=258.0 (M+H).
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0.3 g
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reactant
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57 mg
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reactant
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830 mg
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reactant
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4 mL
Type
solvent
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Quantity
32 mg
Type
catalyst
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Quantity
0.17 mL
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Name
Quantity
50 mL
Type
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Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 3,5-dibromopyridine (Sigma-Aldrich, St. Louis, USA) (1 eq, 8.4 mmol, 2.0 g) and 1-methylpiperazine (Sigma-Aldrich, St. Louis, USA) (1 eq, 8.4 mmol, 0.94 ml) in toluene (20 ml), Pd2(dba)3 (0.02 eq, 0.167 mmol, 153 mg), Xantphos (0.06 eq, 0.50 mmol, 290 mg), and NaOtBu (1.5 eq, 12.5 mmol, 1.2 g) are added. The resulting mixture is heated using microwave radiation at 120° C. for 15 min. The solvents are evaporated and aqueous HCl solution (1 M) is added. The aqueous layer is washed with DCM, adjusted to pH 10, and extracted with DCM. The organic layer is dried, filtered, and concentrated to give the title compound, [M+H]+=257.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
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Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
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153 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromopyridin-3-yl)-4-methylpiperazine
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Reactant of Route 6
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